molecular formula C14H22N2O3S B1277706 Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate CAS No. 864068-79-1

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

Cat. No.: B1277706
CAS No.: 864068-79-1
M. Wt: 298.4 g/mol
InChI Key: RDZWXODJIWMJPE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a thiazole moiety and a tert-butyl ester group

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a semi-flexible linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . The interactions between this compound and these biomolecules are primarily based on its structural conformation, which allows it to form stable complexes with target proteins, thereby facilitating their degradation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the electron transport chain in the cell membrane, which is crucial for ATP production and other cellular functions . Additionally, its role in targeted protein degradation can lead to significant changes in cellular processes by removing specific proteins that regulate cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a linker in bifunctional protein degraders, where it facilitates the formation of ternary complexes between the target protein and the degradation machinery . By doing so, it promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by promoting targeted protein degradation and modulating cellular processes. At higher doses, it may cause toxic or adverse effects due to the accumulation of degradation products or off-target interactions . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein degradation and cellular metabolism. This compound interacts with enzymes and cofactors that facilitate its incorporation into the degradation machinery, thereby influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity . The efficient transport and distribution of this compound are essential for achieving its desired effects in targeted protein degradation and other biochemical processes.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with target proteins and other biomolecules, thereby modulating its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction with a thioamide and an α-haloketone.

    Hydroxymethyl Substitution: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.

    Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h9-10,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZWXODJIWMJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428175
Record name tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-79-1
Record name tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL-4-[4-(HYDROXYMETHYL)-1,3-THIAZOL-2-YL]PIPERIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate (i.e. the product of Example 1, Step A) (3.4 g, 10 mmol), lithium borohydride (0.33 g, 15 mmol) and methanol (607 μL, 15 mmol) in diethyl ether (40 mL) was heated at reflux for 16 h. The reaction mixture was cooled, treated with water (5 mL) and extracted with diethyl ether and dichloromethane. The combined organic layers were dried (MgSO4) and concentrated under reduced pressure and purified by silica gel chromatography using 50-100% ethyl acetate in hexanes as eluant to give 1.72 g of the title compound as a white solid.
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